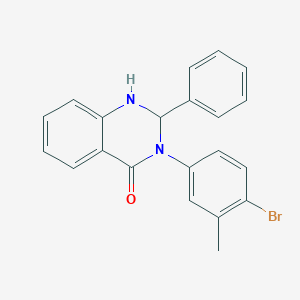
3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone, also known as BMQ, is a synthetic compound that belongs to the class of quinazolinones. BMQ has shown potential as a therapeutic agent due to its various biological activities.
Mécanisme D'action
The mechanism of action of 3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, it has been proposed that this compound exerts its biological activities through the inhibition of various signaling pathways. This compound has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. This compound has also been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain. This compound has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. This compound has been found to reduce the levels of pro-inflammatory cytokines such as IL-1β and TNF-α. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone has several advantages for lab experiments. It is easy to synthesize and has a high yield. This compound has been found to have low toxicity and high selectivity towards cancer cells. However, this compound has some limitations for lab experiments. It is not water-soluble, which limits its use in aqueous solutions. This compound is also sensitive to light and air, which can affect its stability.
Orientations Futures
There are several future directions for the research on 3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone. One direction is to investigate the potential of this compound as a therapeutic agent for various diseases such as cancer, inflammation, and neurological disorders. Another direction is to study the mechanism of action of this compound in more detail. Further research is needed to understand the signaling pathways that are affected by this compound. Another direction is to develop new derivatives of this compound with improved properties such as water solubility and stability.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown potential as a therapeutic agent due to its various biological activities. This compound has been extensively studied for its anti-cancer, anti-inflammatory, and neuroprotective effects. The synthesis of this compound is simple and efficient, and it has several advantages for lab experiments. However, this compound has some limitations for lab experiments, and further research is needed to understand its mechanism of action and develop new derivatives with improved properties.
Méthodes De Synthèse
3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone can be synthesized using a simple and efficient method. The synthesis involves the condensation of 4-bromo-3-methylbenzaldehyde with phenylhydrazine followed by the reaction with anthranilic acid in the presence of acetic acid. The final product is obtained by recrystallization from ethanol. The yield of the synthesis is around 70%.
Applications De Recherche Scientifique
3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its various biological activities. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
Formule moléculaire |
C21H17BrN2O |
|---|---|
Poids moléculaire |
393.3 g/mol |
Nom IUPAC |
3-(4-bromo-3-methylphenyl)-2-phenyl-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C21H17BrN2O/c1-14-13-16(11-12-18(14)22)24-20(15-7-3-2-4-8-15)23-19-10-6-5-9-17(19)21(24)25/h2-13,20,23H,1H3 |
Clé InChI |
LYRUZEVWVPEXMU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4)Br |
SMILES canonique |
CC1=C(C=CC(=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[4-(Diethylamino)benzylidene]-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298526.png)
![5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298527.png)
![(2E,5Z)-3-ethyl-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298530.png)
![4-{[2-Ethoxy-4-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzoic acid](/img/structure/B298531.png)
![Ethyl [2-chloro-4-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate](/img/structure/B298532.png)
![[2-Chloro-4-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-6-methoxyphenoxy]acetic acid](/img/structure/B298536.png)
![3-Ethyl-2-[(4-methoxyphenyl)imino]-5-[4-(2-propynyloxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B298538.png)
![5-[3-Chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-3-ethyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298540.png)
![5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-ethyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298541.png)
![5-(5-Chloro-2-hydroxybenzylidene)-3-ethyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298542.png)
![3-Ethyl-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298546.png)
![3-Ethyl-5-{2-nitro-4,5-dimethoxybenzylidene}-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298547.png)
![5-[4-(Diethylamino)-2-methoxybenzylidene]-3-ethyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298548.png)
![3-Ethyl-2-[(4-methoxyphenyl)imino]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B298549.png)